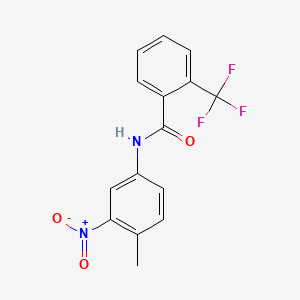
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound that features a trifluoromethyl group, a nitro group, and a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide typically involves the reaction of 4-methyl-3-nitroaniline with 2-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as amines.
Major Products Formed
Reduction: 2-Trifluoromethyl-N-(4-methyl-3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Industry: Utilized in the development of advanced materials with specific chemical functionalities
Wirkmechanismus
The mechanism of action of 2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-nitro-N-(4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-2-(trifluoromethyl)phenyl)benzamide .
- 2-Methyl-3-(trifluoromethyl)aniline .
Uniqueness
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both a trifluoromethyl group and a nitro group on the benzamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for bioreduction, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H11F3N2O3 |
|---|---|
Molekulargewicht |
324.25 g/mol |
IUPAC-Name |
N-(4-methyl-3-nitrophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-6-7-10(8-13(9)20(22)23)19-14(21)11-4-2-3-5-12(11)15(16,17)18/h2-8H,1H3,(H,19,21) |
InChI-Schlüssel |
MBKFVCMUEPJRNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















